molecular formula C13H16O4 B13585451 2-(2,5-Dimethoxy-4-methylphenyl)cyclopropane-1-carboxylic acid

2-(2,5-Dimethoxy-4-methylphenyl)cyclopropane-1-carboxylic acid

Cat. No.: B13585451
M. Wt: 236.26 g/mol
InChI Key: VMFWTMSAKRISTM-UHFFFAOYSA-N
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Description

2-(2,5-Dimethoxy-4-methylphenyl)cyclopropane-1-carboxylic acid is a chemical compound known for its unique structure and properties It belongs to the class of cyclopropane derivatives and is characterized by the presence of a cyclopropane ring attached to a phenyl group substituted with methoxy and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethoxy-4-methylphenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2,5-dimethoxy-4-methylbenzaldehyde with diazomethane, which leads to the formation of the cyclopropane ring. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like copper(I) chloride to facilitate the cyclopropanation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethoxy-4-methylphenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of phenols or ethers.

Scientific Research Applications

2-(2,5-Dimethoxy-4-methylphenyl)cyclopropane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethoxy-4-methylphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the cyclopropane ring and methoxy groups can influence its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,5-Dimethoxy-4-methylphenyl)cyclopropane-1-carboxylic acid is unique due to its specific combination of a cyclopropane ring and methoxy/methyl substitutions. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

2-(2,5-dimethoxy-4-methylphenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C13H16O4/c1-7-4-12(17-3)9(6-11(7)16-2)8-5-10(8)13(14)15/h4,6,8,10H,5H2,1-3H3,(H,14,15)

InChI Key

VMFWTMSAKRISTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC)C2CC2C(=O)O)OC

Origin of Product

United States

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